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5-Azidouridine diphosphate glucose

Photoaffinity labeling UDP-glucose pyrophosphorylase Active-site probe binding affinity

5-Azidouridine diphosphate glucose (5N3UDP-Glc; CAS 122060-70-2) is a synthetic aryl azide photoaffinity analog of the endogenous nucleotide sugar UDP-glucose, classified under uridine diphosphate glucose derivatives and azides. First synthesized by Drake et al.

Molecular Formula C15H23N5O17P2
Molecular Weight 607.31 g/mol
CAS No. 122060-70-2
Cat. No. B058382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidouridine diphosphate glucose
CAS122060-70-2
Synonyms5-azido-UDP-glucose
5-azidouridine 5'-diphosphoglucose
5-azidouridine diphosphate glucose
Molecular FormulaC15H23N5O17P2
Molecular Weight607.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C15H23N5O17P2/c16-19-18-5-1-20(15(29)17-13(5)28)14-12(27)11(26)8(35-14)4-34-39(33,37-38(30,31)32)36-7(3-22)10(25)9(24)6(23)2-21/h1-2,6-12,14,22-27H,3-4H2,(H,17,28,29)(H2,30,31,32)/t6-,7+,8+,9+,10+,11+,12+,14+,39?/m0/s1
InChIKeyRXHMROGEZFBUNY-KIIVQMBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidouridine Diphosphate Glucose (CAS 122060-70-2): A Validated Photoaffinity Probe for UDP-Glucose Binding Site Mapping and Glycosyltransferase Characterization


5-Azidouridine diphosphate glucose (5N3UDP-Glc; CAS 122060-70-2) is a synthetic aryl azide photoaffinity analog of the endogenous nucleotide sugar UDP-glucose, classified under uridine diphosphate glucose derivatives and azides [1]. First synthesized by Drake et al. in 1989 via coupling of 5-azido-UTP with [32P]Glc-1-P using yeast UDP-glucose pyrophosphorylase, this compound functions as an active-site-directed photoprobe that covalently labels UDP-Glc binding proteins upon UV irradiation [2]. It has been employed across multiple kingdoms—plants, fungi, mammals, and bacteria—to identify catalytic subunits of glucan synthases, glycosyltransferases, and nucleotide sugar-utilizing enzymes.

Why UDP-Glucose Photoaffinity Probes Cannot Be Interchanged: Evidence-Based Differentiation of 5-Azidouridine Diphosphate Glucose


Photoaffinity probes targeting UDP-sugar binding sites are not functionally interchangeable. Even closely related 5-azido-UDP-sugar analogs exhibit divergent protection profiles, enzyme selectivity, and membrane permeability characteristics. 5N3UDP-Glc and its glucuronic acid counterpart 5N3UDP-GlcUA label overlapping yet distinct enzyme populations in human liver microsomes [1]; a uridinyl analog (L-DPASiU) that potently inhibits photolabeling by 5N3UDP-Glc is completely ineffective against 5N3UDP-GlcUA [1]. Furthermore, the natural substrate UDP-Glc itself cannot serve as a detection tool—it lacks the photoactivatable azide moiety required for covalent target capture [2]. Substituting 5N3UDP-Glc with 5-azido-UTP or UDP-pyridoxal would misdirect investigation toward UTP-binding or pyridoxal-dependent enzymes rather than UDP-Glc-utilizing proteins [3]. These quantitative selectivity differences demand compound-specific procurement when experimental goals require unambiguous identification of UDP-Glc binding polypeptides.

Quantitative Differentiation Evidence for 5-Azidouridine Diphosphate Glucose: Head-to-Head Comparisons with Closest Analogs


Photoprobe Binding Affinity Surpasses Natural Substrate: 5N3UDP-Glc Exhibits 1.7-Fold Tighter Apparent Kd Than UDP-Glc at the Yeast Pyrophosphorylase Active Site

In a direct saturation binding experiment using purified yeast UDP-Glc pyrophosphorylase, 5N3UDP-Glc demonstrated an apparent Kd of 51 µM for photoinsertion, whereas the natural substrate UDP-Glc competed with photoinsertion exhibiting an apparent Kd of 87 µM [1]. This 1.7-fold higher binding affinity indicates that the azido-modified probe occupies the active site at least as effectively as the endogenous ligand, validating its use as a faithful active-site reporter. Prevention of photoinsertion by UTP and pyrophosphate was also observed (apparent Kd < 200 µM), while UMP, UDP, ATP, and GTP were much weaker competitors, confirming binding specificity for the UDP-Glc pocket [1].

Photoaffinity labeling UDP-glucose pyrophosphorylase Active-site probe binding affinity

Competitive Inhibition of Plant Callose Synthase: 5N3UDP-Glc Acts as a Reversible Competitive Inhibitor with Ki = 310 µM Before UV Crosslinking

Before photolysis, unlabeled 5N3UDP-Glc functions as a reversible competitive inhibitor of callose synthase (UDP-glucose:(1,3)-β-glucan synthase) from red beet (Beta vulgaris L.), with a measured Ki of 310 µM [1]. This Ki value was determined under standard enzymatic assay conditions using the natural substrate UDP-Glc. The competitive mode of inhibition confirms that the azido analog occupies the same UDP-Glc binding site as the natural substrate prior to UV activation, a prerequisite for specific photoaffinity labeling [1]. Post-photolysis, covalent photoinsertion into the 57-kDa catalytic polypeptide was abolished by excess unlabeled UDP-Glc, was dependent on divalent cations, and correlated with the pH activity profile of the enzyme, confirming active-site specificity [1].

Callose synthase Competitive inhibition Plant cell wall biosynthesis

Divergent Inhibitor Sensitivity Profiles: 5N3UDP-Glc vs. 5N3UDP-GlcUA in Human Liver Microsomal UDP-Glycosyltransferases

When compared head-to-head in human liver microsomes, 5N3UDP-Glc and its glucuronic acid analog 5N3UDP-GlcUA exhibited markedly different inhibitor sensitivity patterns [1]. All nucleotide sugars tested (UDP-glucose, UDP-GlcUA, UDP-galactose) protected more effectively against photoinsertion of 5N3UDP-GlcUA than of 5N3UDP-Glc [1]. Crucially, the uridinyl analog L-DPASiU was completely ineffective in blocking photoincorporation of 5N3UDP-GlcUA yet was one of the most potent inhibitors of photolabeling by 5N3UDP-Glc [1]. This dichotomy was mirrored in functional enzymatic assays: the most potent inhibitors of hyodeoxycholic acid 6-O-glucosidation (UDP-Glc-dependent) were not as effective against 6-O-glucuronidation (UDP-GlcUA-dependent), providing evidence that distinct enzyme systems mediate these two conjugation reactions [1].

UDP-glycosyltransferase Photoaffinity probe selectivity Inhibitor profiling

Membrane Permeability and Active-Site Topology Discrimination: 14-Fold vs. 1.3-Fold Vesicle Disruption Enhancement Distinguishes 5N3UDP-Glc from 5N3UDP-GlcUA

A direct comparison using intact vs. detergent-disrupted rat liver microsomal vesicles revealed a striking topological discrimination between the two probes [1]. Photolabeling of UDP-glucuronosyltransferases (UGTs) by 5N3UDP-Glc increased 14-fold upon vesicle disruption, whereas photolabeling by 5N3UDP-GlcUA increased only 1.3-fold [1]. This 10.8-fold differential enhancement indicates that 5N3UDP-Glc has limited access to the lumenal active site of UGTs in intact vesicles compared to 5N3UDP-GlcUA. In contrast, photolabeling of Glc-P-Dol synthase (a cytoplasmic-facing enzyme) by either probe was equivalent in intact vs. disrupted vesicles and was inhibited by the membrane-impermeant reagent DIDS, confirming a cytoplasmic orientation for that enzyme [1].

Active site orientation Membrane permeability UDP-glucuronosyltransferase topology

Cross-Species Catalytic Subunit Identification: 5N3UDP-Glc Resolves Distinct UDP-Glc-Binding Polypeptides Across Plant, Fungal, and Bacterial Glucan Synthases

5N3UDP-Glc has been deployed across phylogenetically diverse systems to identify UDP-Glc-binding catalytic subunits with species-specific molecular weights, demonstrating its broad yet discriminating utility [1][2][3][4]. In red beet (Beta vulgaris), a 57-kDa polypeptide was identified as the UDP-Glc-binding subunit of callose synthase [1]; in cotton (Gossypium hirsutum), differential product entrapment combined with 5N3UDP-Glc photolabeling resolved a 52-kDa polypeptide for callose synthase and a distinct 37-kD polypeptide for cellulose synthase [2]; in mung bean (Phaseolus aureus), a 39-kDa polypeptide was labeled as the catalytic subunit of UDP-Glc:dolicholphosphate glucosyltransferase, representing the first plant glycosyltransferase subunit identification in the dolichol cycle [3]; and in the bacterium Acetobacter xylinum, 5N3UDP-Glc identified the UDP-Glc binding subunit of cellulose synthase [4]. These distinct molecular weights across enzymes and species confirm probe specificity rather than promiscuous labeling.

Glucan synthase Catalytic subunit identification Callose synthase Cellulose synthase

Enzymatic Conversion to 5-Azido-UDP-Glucuronate: A Gateway for Downstream Probe Synthesis Not Shared by Non-UDP-Glc Photoaffinity Analogs

5N3UDP-Glc serves as a substrate for UDP-glucose dehydrogenase (EC 1.1.1.22), which catalyzes its NAD+-dependent oxidation to 5-azido-UDP-glucuronate (5N3UDP-GlcUA) [1]. This enzymatic conversion provides a synthetic route to the glucuronic acid photoaffinity probe without requiring separate chemical synthesis of 5-azido-UDP-glucuronic acid from 5-azido-UTP and glucuronic acid-1-phosphate. The Brenda enzyme database confirms this reaction: 5-azido-UDP-glucose + NAD+ → 5-azido-UDP-glucuronate + NADH + H+ [2]. This interconversion is not possible with non-UDP-Glc-based probes such as 5-azido-UTP or UDP-pyridoxal, which cannot serve as substrates for UDP-glucose dehydrogenase. The resulting 5N3UDP-GlcUA probe has been independently characterized with an apparent Kd of 12.5 µM for bovine liver UDP-Glc dehydrogenase [3], demonstrating that the enzymatic conversion product retains high-affinity active-site binding.

UDP-glucose dehydrogenase Probe conversion Downstream photoaffinity tool synthesis

Procurement-Relevant Application Scenarios for 5-Azidouridine Diphosphate Glucose: Where the Quantitative Evidence Supports Selection


Photoaffinity Labeling and Identification of UDP-Glucose Binding Proteins in Plant Glucan Synthase Complexes

Based on competitive inhibition (Ki = 310 µM) and validated subunit identification across red beet (57 kDa), cotton (52 kDa callose; 37 kD cellulose), and mung bean (39 kDa Glc-P-Dol synthase), 5N3UDP-Glc is the preferred probe for identifying UDP-Glc-binding catalytic subunits in plant membrane preparations [1][2]. The probe's ability to photolabel only after UV activation—with labeling specificity confirmed by UDP-Glc competition, divalent cation dependence, and correlation with enzyme pH activity profiles—ensures unambiguous subunit assignment in complex membrane proteomes [1].

Determination of Active-Site Membrane Topology of Microsomal Glycosyltransferases Using Paired Photoaffinity Probes

The 14-fold vs. 1.3-fold differential in vesicle disruption enhancement between 5N3UDP-Glc and 5N3UDP-GlcUA provides a quantitative topological assay for distinguishing cytoplasmically oriented from lumenally oriented glycosyltransferase active sites in intact microsomes [1]. Laboratories studying ER or Golgi glycosyltransferase topology should procure both probes; the dramatic enhancement seen with 5N3UDP-Glc upon detergent disruption serves as a diagnostic indicator of lumenal active-site orientation, as demonstrated for human UGTs [1].

Discrimination of UDP-Glucosyltransferase vs. UDP-Glucuronosyltransferase Activities in Drug Metabolism Studies

In human liver microsomal systems, 5N3UDP-Glc and 5N3UDP-GlcUA exhibit reciprocal inhibitor sensitivity profiles: L-DPASiU potently blocks 5N3UDP-Glc photolabeling but not 5N3UDP-GlcUA, while nucleotide sugars protect 5N3UDP-GlcUA more effectively [1]. This differential pharmacology enables researchers to assign specific 50–56 kDa protein bands to either glucosidation or glucuronidation pathways, a critical distinction in xenobiotic metabolism studies where the two conjugation routes produce metabolites with different pharmacological and toxicological properties [1].

Enzymatic Synthesis of 5-Azido-UDP-Glucuronic Acid Probe from 5N3UDP-Glc Using UDP-Glucose Dehydrogenase

5N3UDP-Glc serves as a direct substrate for UDP-glucose dehydrogenase, enabling enzymatic conversion to 5N3UDP-GlcUA (which independently exhibits a Kd of 12.5 µM for the dehydrogenase) [1][2]. This provides a cost-effective single-procurement strategy for laboratories needing both UDP-Glc and UDP-GlcUA photoaffinity tools, eliminating the need for separate chemical syntheses and reducing overall procurement complexity [1][2].

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